1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one
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Overview
Description
1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a piperazine and piperidine ring system attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate nitriles and amines.
Attachment of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the piperazine ring: This is typically done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the piperazine derivative with butanone under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine
Uniqueness
1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperazine and piperidine rings attached to a pyrimidine core makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C18H29N5O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H29N5O/c1-3-7-18(24)23-12-10-22(11-13-23)17-14-16(19-15(2)20-17)21-8-5-4-6-9-21/h14H,3-13H2,1-2H3 |
InChI Key |
QSUXGJSOKAGLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCCC3)C |
Origin of Product |
United States |
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